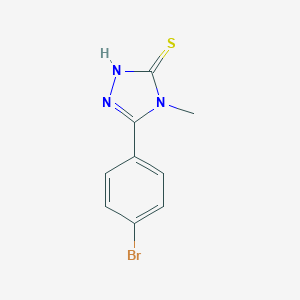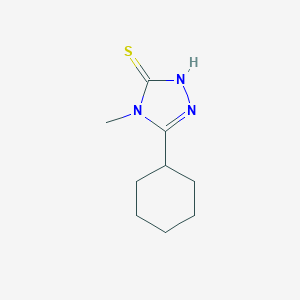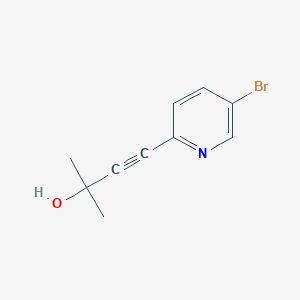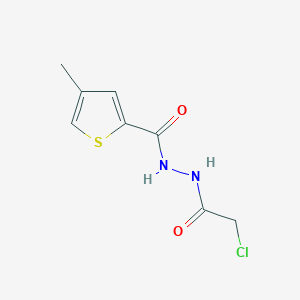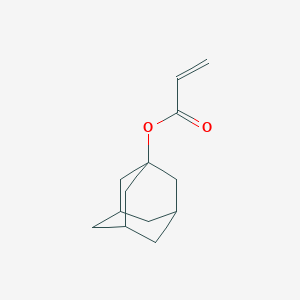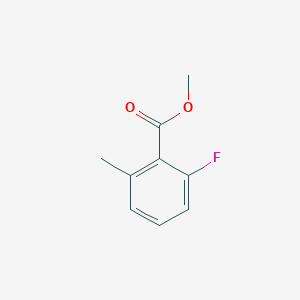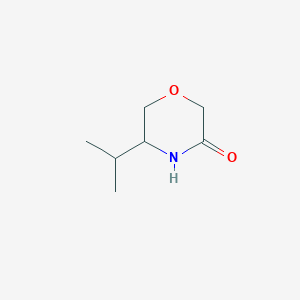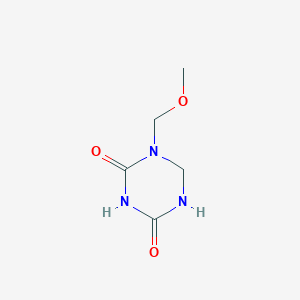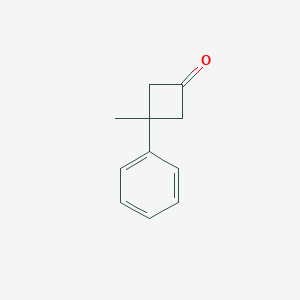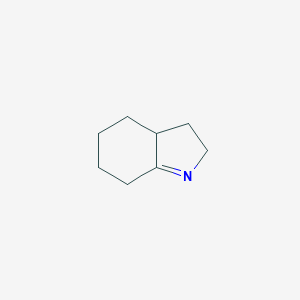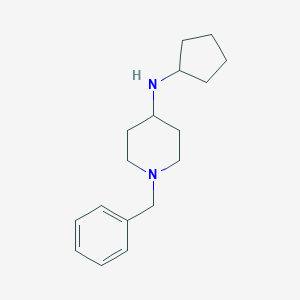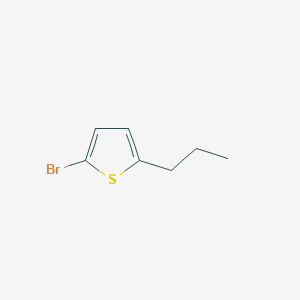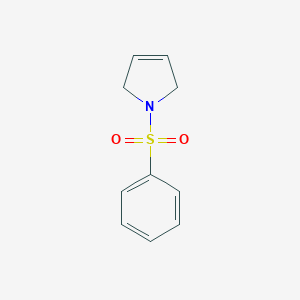![molecular formula C29H16F2O B187141 Bis{4-[(4-fluorophenyl)ethynyl]phenyl}methanone CAS No. 194936-18-0](/img/structure/B187141.png)
Bis{4-[(4-fluorophenyl)ethynyl]phenyl}methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis{4-[(4-fluorophenyl)ethynyl]phenyl}methanone, also known as BFEM, is a synthetic compound that belongs to the family of diarylethynyl derivatives. BFEM has been studied for its potential use in scientific research due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of Bis{4-[(4-fluorophenyl)ethynyl]phenyl}methanone is not fully understood, but it is believed to interact with various biological targets, including ion channels and receptors. Bis{4-[(4-fluorophenyl)ethynyl]phenyl}methanone has been reported to exhibit inhibitory effects on certain ion channels, such as the voltage-gated sodium channel Nav1.7, which is involved in pain sensation. Bis{4-[(4-fluorophenyl)ethynyl]phenyl}methanone has also been reported to interact with the GABA-A receptor, which is involved in the regulation of neurotransmitter signaling in the brain.
Biochemische Und Physiologische Effekte
Bis{4-[(4-fluorophenyl)ethynyl]phenyl}methanone has been reported to exhibit various biochemical and physiological effects, including anti-inflammatory, analgesic, and anxiolytic effects. Bis{4-[(4-fluorophenyl)ethynyl]phenyl}methanone has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. Bis{4-[(4-fluorophenyl)ethynyl]phenyl}methanone has also been shown to reduce anxiety-like behavior in animal models of anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
Bis{4-[(4-fluorophenyl)ethynyl]phenyl}methanone has several advantages for use in lab experiments, including its high purity, solubility in organic solvents, and excellent optoelectronic properties. However, Bis{4-[(4-fluorophenyl)ethynyl]phenyl}methanone also has some limitations, including its relatively high cost and limited availability.
Zukünftige Richtungen
There are several potential future directions for the study of Bis{4-[(4-fluorophenyl)ethynyl]phenyl}methanone. One area of research could focus on the development of new synthetic methods for Bis{4-[(4-fluorophenyl)ethynyl]phenyl}methanone that could improve its yield and reduce its cost. Another area of research could focus on the optimization of Bis{4-[(4-fluorophenyl)ethynyl]phenyl}methanone for use in organic electronic devices, such as OLEDs and OFETs. Additionally, Bis{4-[(4-fluorophenyl)ethynyl]phenyl}methanone could be further studied for its potential use in the treatment of various diseases, such as chronic pain and anxiety disorders.
Synthesemethoden
Bis{4-[(4-fluorophenyl)ethynyl]phenyl}methanone can be synthesized through a multi-step process, starting with the reaction of 4-bromoacetophenone with 4-fluorobenzyl bromide in the presence of a base. The resulting compound is then subjected to a Sonogashira coupling reaction with 4-ethynylphenylboronic acid to obtain the final product, Bis{4-[(4-fluorophenyl)ethynyl]phenyl}methanone. The synthesis of Bis{4-[(4-fluorophenyl)ethynyl]phenyl}methanone has been reported in several studies, and its purity and yield can be optimized through various reaction conditions.
Wissenschaftliche Forschungsanwendungen
Bis{4-[(4-fluorophenyl)ethynyl]phenyl}methanone has been studied for its potential use in scientific research, particularly in the field of organic electronics. Bis{4-[(4-fluorophenyl)ethynyl]phenyl}methanone has been reported to exhibit excellent optoelectronic properties, including high electron mobility, high thermal stability, and good solubility in organic solvents. These properties make Bis{4-[(4-fluorophenyl)ethynyl]phenyl}methanone a promising candidate for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other organic electronic devices.
Eigenschaften
CAS-Nummer |
194936-18-0 |
|---|---|
Produktname |
Bis{4-[(4-fluorophenyl)ethynyl]phenyl}methanone |
Molekularformel |
C29H16F2O |
Molekulargewicht |
418.4 g/mol |
IUPAC-Name |
bis[4-[2-(4-fluorophenyl)ethynyl]phenyl]methanone |
InChI |
InChI=1S/C29H16F2O/c30-27-17-9-23(10-18-27)3-1-21-5-13-25(14-6-21)29(32)26-15-7-22(8-16-26)2-4-24-11-19-28(31)20-12-24/h5-20H |
InChI-Schlüssel |
CQCNRSYTVJZASQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C#CC2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)C#CC4=CC=C(C=C4)F |
Kanonische SMILES |
C1=CC(=CC=C1C#CC2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)C#CC4=CC=C(C=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



